2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE -

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

Catalog Number: EVT-5122511
CAS Number:
Molecular Formula: C21H24ClN3O3
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide is a small molecule compound that has been identified as a high-affinity antagonist for the chemokine receptor CXCR3. Chemokine receptors are a family of G protein-coupled receptors involved in various physiological and pathological processes, including inflammation, immune response, and cancer development. CXCR3, in particular, plays a crucial role in inflammatory and autoimmune diseases by mediating the migration of immune cells to the sites of inflammation. This compound belongs to a distinct chemotype known as piperazinyl-piperidine, characterized by its rigid elongated structure containing two basic groups.

Molecular Structure Analysis

While the provided abstracts do not offer detailed molecular structure analysis data, the description of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide as a piperazinyl-piperidine compound with a rigid elongated structure containing two basic groups provides valuable insights. The compound likely comprises a piperazine ring linked to a piperidine moiety via a methylene bridge. The 1,3-benzodioxol-5-ylmethyl and 4-chlorobenzyl substituents contribute to the molecule's overall rigidity and potential for interacting with the CXCR3 binding site. Further studies involving X-ray crystallography or advanced spectroscopic techniques would be required to elucidate the precise three-dimensional structure and conformation of this molecule.

Mechanism of Action

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide acts as an allosteric antagonist of the CXCR3 receptor. This means it binds to a site distinct from the orthosteric binding site where the natural ligands, CXCL9, CXCL10, and CXCL11, bind. Upon binding, this antagonist prevents the receptor from adopting its active conformation, thereby inhibiting the downstream signaling pathways associated with CXCR3 activation. Research suggests that this compound binds to an overlapping but distinct site compared to another CXCR3 antagonist, NBI-74330, suggesting the existence of multiple allosteric binding sites on CXCR3. Specifically, it extends from the minor pocket of the transmembrane domain, located between residues in helices 1, 2, 3, 4, 6, and 7, into the major pocket. This binding mode effectively inhibits the binding and function of CXCR3 chemokines without significantly affecting the binding of CXCL11.

Applications
  • Potential therapeutic agent for CXCR3-mediated diseases: Given its high affinity and selectivity for CXCR3, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide holds promise as a potential therapeutic agent for treating CXCR3-mediated diseases. These include a range of inflammatory and autoimmune disorders, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. By blocking CXCR3 activity, this compound could potentially reduce inflammation and ameliorate disease symptoms.
  • Tool for studying CXCR3 biology: As a potent and selective antagonist, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide can serve as a valuable tool for researchers to further investigate the complex biological roles of CXCR3 in various physiological and pathological conditions. This includes understanding its role in immune cell trafficking, inflammation resolution, and disease pathogenesis.
Future Directions
  • Investigating allosteric modulation of CXCR3: The discovery of multiple allosteric binding sites on CXCR3, as suggested by the distinct binding modes of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide and NBI-74330, opens up exciting possibilities for developing novel allosteric modulators of CXCR3. This could involve exploring different chemotypes and binding sites to identify compounds with unique pharmacological profiles and therapeutic potential.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

    Compound Description: VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. It is characterized by a rigid, elongated structure containing two basic groups: a piperazinyl-piperidine moiety.

N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide

    Compound Description: This compound acts as a CCR1 antagonist. CCR1 is a chemokine receptor.

N-{5-chloro-2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide

    Compound Description: This compound is another example of a CCR1 antagonist.

Properties

Product Name

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C21H24ClN3O3/c22-18-4-1-16(2-5-18)12-23-21(26)14-25-9-7-24(8-10-25)13-17-3-6-19-20(11-17)28-15-27-19/h1-6,11H,7-10,12-15H2,(H,23,26)

InChI Key

PPTPJPOARYHQMD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NCC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NCC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.